molecular formula C21H16BrClO3 B14863916 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone

Cat. No.: B14863916
M. Wt: 431.7 g/mol
InChI Key: CKHKHBAJMKPNDF-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone is an organic compound characterized by the presence of both chlorobenzyloxy and bromophenyl groups

Preparation Methods

The synthesis of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-chlorobenzyloxy and 4-bromophenyl intermediates, which are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Scientific Research Applications

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential therapeutic effects or its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-(4-Chlorobenzyloxy)-2-hydroxyphenyl)-2-(4-bromophenyl)ethanone can be compared with other similar compounds, such as:

    4-Chlorobenzyloxy derivatives: These compounds share the chlorobenzyloxy group and may exhibit similar chemical properties.

    4-Bromophenyl derivatives: Compounds with the bromophenyl group may have comparable reactivity and applications.

    Hydroxyphenyl derivatives: These compounds contain the hydroxyphenyl group and may be used in similar research contexts.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H16BrClO3

Molecular Weight

431.7 g/mol

IUPAC Name

2-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methoxy]-2-hydroxyphenyl]ethanone

InChI

InChI=1S/C21H16BrClO3/c22-16-5-1-14(2-6-16)11-20(24)19-10-9-18(12-21(19)25)26-13-15-3-7-17(23)8-4-15/h1-10,12,25H,11,13H2

InChI Key

CKHKHBAJMKPNDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)Cl)O)Br

Origin of Product

United States

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